N-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine
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Overview
Description
N-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl)butanamide
- N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide
- N-(6-Methyl-1,3-benzothiazol-2-yl)-Nα-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]phenylalaninamide
Uniqueness
N-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine is unique due to its specific structural features and the presence of both benzothiazole and imine functionalities
Properties
CAS No. |
75000-92-9 |
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Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H12N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
CKSZGIUFXWXHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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